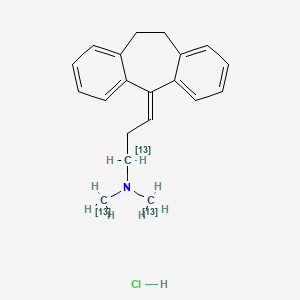

Amitriptyline-13C3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amitriptyline Hydrochloride is a dibenzocycloheptadiene-derivative tricyclic antidepressant (TCA). It is used to treat symptoms of depression and is often considered a first-line treatment . It is a white or practically white, odorless or partially odorless, crystalline powder or small crystals .

Synthesis Analysis

Amitriptyline HCl has been analyzed using HPLC methods for its presence in tablet form. The sample was analyzed using an inertsil ODS 3V column as the stationary phase and Phosphate Buffer: Acetonitrile as a mobile phase .Molecular Structure Analysis

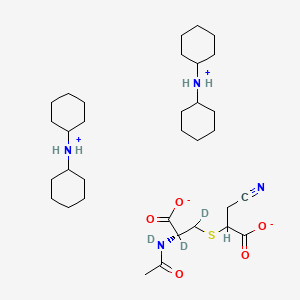

The molecular formula of Amitriptyline Hydrochloride is C20H24ClN. It has an average mass of 313.864 Da and a monoisotopic mass of 313.159729 Da .Chemical Reactions Analysis

Amitriptyline Hydrochloride has been studied for its reaction with various dyes like bromothymol blue and bromocresol purple in a spectrophotometric method for quantification . Also, its decomposition products in aqueous solution have been identified .Physical And Chemical Properties Analysis

Amitriptyline Hydrochloride is a white or practically white, odorless or partially odorless, crystalline powder or small crystals. It is freely soluble in water and alcohol .科学的研究の応用

Metabolic Fate and Mechanisms

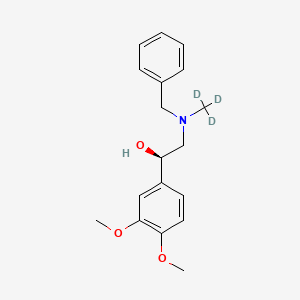

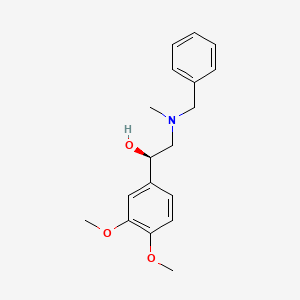

Amitriptyline, a widely used tricyclic antidepressant, undergoes complex metabolism leading to various metabolites, including Nortriptyline and Amitriptylinoxide. These processes involve oxidative metabolism, hydroxylation with high stereo- and enantioselectivity, and direct conjugation leading to a quaternary ammonium-linked glucuronide. This metabolic fate is crucial for understanding Amitriptyline's pharmacological activity and optimizing its therapeutic use, indicating a significant area for the application of labeled compounds like Amitriptyline-13C3 Hydrochloride in research (Breyer-Pfaff, 2004).

Therapeutic Use in Chronic Pain and Fibromyalgia

Amitriptyline's effectiveness in treating chronic pain conditions, such as post-herpetic neuralgia, painful diabetic neuropathy, and fibromyalgia, is well-documented. Its analgesic effects are at least partially independent of its antidepressant activity, making it a valuable tool in chronic pain management. This therapeutic use underscores the importance of understanding its pharmacokinetics and pharmacodynamics through research applications of isotopically labeled compounds (Bryson & Wilde, 1996); (Lawson, 2017).

Pharmacological Profile and Drug Development

Amitriptyline's complex pharmacological profile, which includes monoamine reuptake inhibition and receptor modulation, highlights the potential for developing new therapeutic agents targeting multiple nociceptive and sensory processes. Research using this compound could provide insights into these mechanisms, contributing to the development of drugs with improved efficacy and tolerability for conditions like fibromyalgia and chronic pain syndromes (Lawson, 2017).

Neuropathic Pain Therapy

The application of this compound in research could advance our understanding of Amitriptyline's role in neuropathic pain therapy. Studies have confirmed the effectiveness of tricyclic antidepressants in treating neuropathic pain, with Amitriptyline being one of the most positively proven. Investigating its multi-modal analgesic mechanisms through labeled compounds could lead to the discovery of new drug targets and a deeper knowledge of its analgesic action (Xue, 2011).

Safety and Hazards

Amitriptyline Hydrochloride has several hazards associated with it. It is very toxic to aquatic life with long-lasting effects. It can cause damage to organs and is suspected of damaging fertility or the unborn child. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

将来の方向性

Amitriptyline is a tricyclic antidepressant used to treat symptoms of depression and is used off-label for insomnia, migraine prevention, ADHD, eating disorders, bipolar disorder, anxiety, psychotic disorders, and some types of pain . The future directions of Amitriptyline Hydrochloride could include further exploration of these off-label uses and continued research into its mechanism of action.

特性

IUPAC Name |

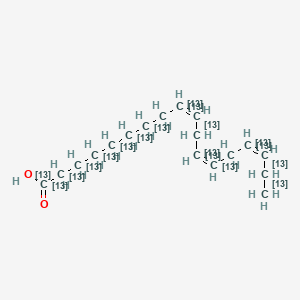

N,N-di((113C)methyl)-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)(113C)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1+1,2+1,15+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-DGIKSOBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N([13CH3])[13CH2]CC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)